molecular formula C15H22BClO4 B13927903 2-(4-Chloro-2-(methoxymethoxy)-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Chloro-2-(methoxymethoxy)-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13927903
M. Wt: 312.6 g/mol
InChI Key: AIZJCFKQXBXANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,2-Dioxaborolane, 2-[4-chloro-2-(methoxymethoxy)-6-methylphenyl]-4,4,5,5-tetramethyl- is a boron-containing compound known for its unique chemical properties and applications in various fields of science and industry. This compound is part of the dioxaborolane family, which is characterized by a five-membered ring containing boron and oxygen atoms. The presence of the chloro, methoxymethoxy, and methyl groups on the phenyl ring further enhances its reactivity and versatility in chemical reactions.

Preparation Methods

The synthesis of 1,3,2-Dioxaborolane, 2-[4-chloro-2-(methoxymethoxy)-6-methylphenyl]-4,4,5,5-tetramethyl- typically involves the reaction of boronic acids or boronate esters with appropriate phenyl derivatives. One common method includes the use of pinacolborane or bis(pinacolato)diboron as boron sources, which react with the phenyl derivative under catalytic conditions to form the desired dioxaborolane compound. The reaction conditions often involve the use of palladium or copper catalysts, along with suitable ligands and solvents .

Chemical Reactions Analysis

1,3,2-Dioxaborolane, 2-[4-chloro-2-(methoxymethoxy)-6-methylphenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:

Scientific Research Applications

1,3,2-Dioxaborolane, 2-[4-chloro-2-(methoxymethoxy)-6-methylphenyl]-4,4,5,5-tetramethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 2-[4-chloro-2-(methoxymethoxy)-6-methylphenyl]-4,4,5,5-tetramethyl- involves the interaction of the boron atom with various molecular targets. In coupling reactions, the boron atom forms a complex with the catalyst, facilitating the transfer of the organic group to the target molecule. In biological systems, the boron atom can interact with biomolecules, leading to the formation of boron-containing complexes that exhibit specific biological activities .

Comparison with Similar Compounds

Similar compounds to 1,3,2-Dioxaborolane, 2-[4-chloro-2-(methoxymethoxy)-6-methylphenyl]-4,4,5,5-tetramethyl- include other dioxaborolane derivatives, such as:

  • 1,3,2-Dioxaborolane, 2-(2-chloro-6-methylphenyl)-4,4,5,5-tetramethyl-
  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their reactivity and applications .

Properties

Molecular Formula

C15H22BClO4

Molecular Weight

312.6 g/mol

IUPAC Name

2-[4-chloro-2-(methoxymethoxy)-6-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BClO4/c1-10-7-11(17)8-12(19-9-18-6)13(10)16-20-14(2,3)15(4,5)21-16/h7-8H,9H2,1-6H3

InChI Key

AIZJCFKQXBXANO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)Cl)OCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.